![molecular formula C16H22N4O3 B5512846 7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like the one you've described belong to a class of organic molecules known for their unique spirocyclic and heterocyclic structures, often explored for their potential in medicinal chemistry and material science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the Japp-Klingemann reaction for hydrazone formation, followed by complexation with metal ions or further functionalization. For instance, Kumar et al. (2018) synthesized an aromatic hydrazone using this method, highlighting a typical synthetic pathway that could be relevant for synthesizing the compound (Kumar, S. S., Biju, S., & Sadasivan, V., 2018).
Molecular Structure Analysis
The molecular structure of related diazaspiro compounds is characterized using various spectroscopic techniques, including UV-Vis, NMR (1H, 13C), and sometimes X-ray crystallography. These studies reveal details about the conformation, configuration, and overall structural motifs of these molecules, as discussed in research by Asiri and Khan (2011), where spectral analysis confirmed the structure of a similar compound (Asiri, A. M., & Khan, S. A., 2011).
Chemical Reactions and Properties
These compounds often exhibit interesting reactivity patterns due to their functional groups. Hydrazone and azo compounds, for example, show tautomerism and can act as ligands in complexation reactions. The study by Kumar et al. (2018) also touches upon the antioxidant properties of these compounds, suggesting potential for further exploration of their chemical reactivity (Kumar, S. S., Biju, S., & Sadasivan, V., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Lazic et al. (2017) conducted a detailed study on the structure-property relationship of diazaspiro compounds, providing insights into how different substituents affect these properties (Lazic, A. et al., 2017).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are influenced by their heterocyclic and spirocyclic structures. Studies such as those by Huynh et al. (2017) explore the synthesis and mechanistic aspects of forming spirocyclic compounds, shedding light on their inherent chemical properties (Huynh, T.-T., Nguyen, V., & Nishino, H., 2017).
Applications De Recherche Scientifique
Orthogonal Linker for Solid-Phase Synthesis
4-Oxoheptanedioic acid, a related compound, serves as an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. It reacts readily with alcohols in the presence of DBU, offering a way to anchor nucleosides to a solid phase for subsequent oligonucleotide synthesis and release, indicating its utility in DNA/RNA synthesis and modifications (Leisvuori et al., 2008).
Synthesis of Diazaspiro and Tetrazaspiro Derivatives
Diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives have been synthesized through cycloaddition of nitrilimides to furanone derivatives, demonstrating the compound's versatility in forming spirocyclic and heterocyclic structures, which are of interest in medicinal chemistry for drug design and development (Farag et al., 2008).
Novel Type of Ring Closure
A novel cyclization of intermediate thiocabonyl ylides leading to the formation of diazaspiro[4.4]nonene derivatives has been discovered. This type of ring closure highlights the compound's role in the synthesis of new molecular architectures, which could have implications in the development of new materials or pharmaceuticals (Romański et al., 1999).
Microwave-Assisted Synthesis of Fused Heterocycles
The compound has potential applications in the microwave-assisted synthesis of fused heterocycles, indicating its role in accelerating synthetic processes for the development of heterocyclic compounds with potential pharmaceutical applications (Shaaban, 2008).
Synthesis and Biological Studies
Aromatic hydrazone derivatives have been synthesized from a related compound, leading to the development of transition metal complexes characterized for their antioxidant and antimicrobial activities. This research highlights the compound's utility in creating bioactive molecules for potential therapeutic applications (Kumar et al., 2018).
Propriétés
IUPAC Name |
7-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-11-8-12(2)20(18-11)6-3-4-14(22)19-7-5-16(10-19)9-13(21)17-15(16)23/h8H,3-7,9-10H2,1-2H3,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRKTFFPLRTKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCC3(C2)CC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone oxime](/img/structure/B5512770.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)
![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)


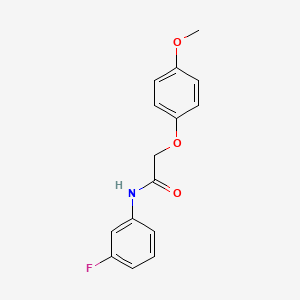
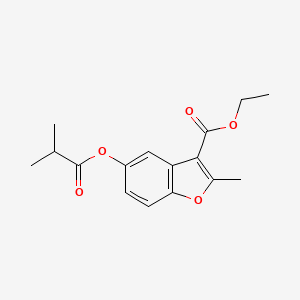
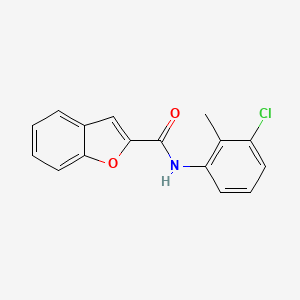
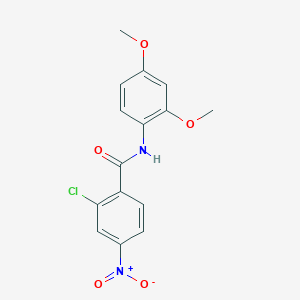
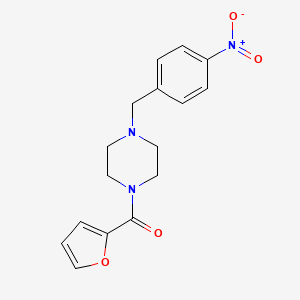
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)